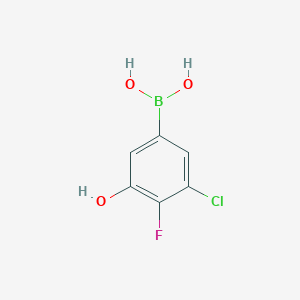

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid

Description

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid is a boronic acid derivative featuring chloro, fluoro, and hydroxyl substituents on a phenyl ring. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds. The hydroxyl group at the 5-position distinguishes it from structurally related compounds, influencing its solubility, acidity, and reactivity.

Properties

IUPAC Name |

(3-chloro-4-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSAIHCHJCNILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid typically involves the reaction of this compound with boronic acid under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound is utilized in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-hydroxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares 3-chloro-4-fluoro-5-hydroxyphenylboronic acid with structurally analogous boronic acids, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

A. Hydroxyl vs. Methoxy/Carboxy Groups

- 3-Chloro-4-hydroxyphenylboronic acid (CAS 182344-13-4): Lacks the 4-fluoro substituent but shares the hydroxyl group. It is commercially available (TCI Chemicals) at ¥16,900/5g, with anhydride impurities noted .

- (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid (CAS 2828444-03-5): Replaces the hydroxyl group with a methoxycarbonyl moiety. This ester group increases lipophilicity (logP) and alters electronic properties, making it more suited for reactions requiring steric bulk. Priced at $500/250mg, it is significantly costlier .

B. Halogen Substitution Patterns

- 2-Chloro-6-fluoro-3-methylphenylboronic acid (CAS 352535-85-4): Features methyl and halogen substituents.

- 4-Chloro-3-(trifluoromethyl)phenylboronic acid : The trifluoromethyl group is strongly electron-withdrawing, increasing the boronic acid’s electrophilicity and reaction rates in Suzuki couplings. However, it lacks the hydroxyl group, reducing solubility in polar solvents .

Physicochemical Properties

*Estimated based on molecular formula.

Commercial Availability and Cost

- The target compound’s discontinued status contrasts with readily available analogs like 3-chloro-4-hydroxyphenylboronic acid and 5-chloro-2-methoxyphenylboronic acid (¥580/g, TCI Chemicals) . Higher costs for specialized derivatives (e.g., $800/g for the methoxycarbonyl analog ) reflect synthetic complexity and niche applications.

Biological Activity

3-Chloro-4-fluoro-5-hydroxyphenylboronic acid is an organoboron compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound, with the molecular formula C₆H₅BClF₃O₃, is notable for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₆H₅BClF₃O₃

- Molecular Weight : Approximately 172.37 g/mol

- Structure : Contains a boronic acid functional group attached to a phenyl ring with chlorine and fluorine substituents.

Research indicates that this compound exhibits biological activity primarily through its role as an enzyme inhibitor. The compound has been shown to interact with serine proteases and kinases, forming reversible covalent bonds with active site residues, which inhibits enzymatic activity. Such interactions suggest its potential utility in drug development targeting specific diseases.

Biological Activity and Applications

- Enzyme Inhibition :

-

Antimicrobial Properties :

- Preliminary studies suggest that boronic acids can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. The specific interactions of this compound with bacterial enzymes could be explored further for antibiotic development.

- Cancer Research :

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Serine Protease | 17 | |

| Antimicrobial | Bacterial Cell Wall Synthesis | >100 | |

| Cancer Therapeutics | Kinase Inhibition | 0.9 |

Case Study: Selective Inhibition of MptpB

A study focused on the design of selective MptpB inhibitors demonstrated that compounds similar to this compound could significantly reduce the survival of multidrug-resistant Mycobacterium tuberculosis in macrophages. The introduction of specific substituents on the phenyl ring enhanced binding affinity and selectivity over human phosphatases, indicating a promising avenue for tuberculosis treatment .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-fluoro-5-hydroxyphenylboronic acid, and how do substituent positions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation followed by boronation. For example, halogenated precursors (e.g., 3-chloro-4-fluoro-5-bromophenol) can undergo Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) . Yield optimization requires careful control of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aryl halide:B₂Pin₂). The hydroxyl group at the 5-position may necessitate protection (e.g., silylation) to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Confirm substitution patterns via -NMR (e.g., hydroxyl proton at δ 9.2–10.5 ppm, boronic acid protons at δ 7.5–8.2 ppm) and -NMR (fluorine coupling constants ~12–15 Hz) .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .

- XRD : Resolve crystal structure to confirm planar boronic acid geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How do electronic effects of the hydroxyl and halogen substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer: The electron-withdrawing -Cl and -F groups enhance electrophilicity of the aryl boronic acid, accelerating transmetalation. However, the -OH group at the 5-position can deactivate the boronic acid via hydrogen bonding or self-condensation. To mitigate this:

- Use bulky bases (e.g., Cs₂CO₃) to stabilize the boronate intermediate.

- Employ anhydrous conditions to prevent hydrolysis.

- Computational DFT studies (B3LYP/6-31G*) reveal reduced electron density at the boron atom due to -Cl/-F, lowering activation energy for coupling .

Data Contradiction Analysis:

Conflicting reports exist on the reactivity of hydroxylated boronic acids. Some studies suggest improved coupling yields due to stabilization of the boronate intermediate , while others note inhibition via aggregation . Resolve by comparing solvent polarity (e.g., DMF vs. THF) and base strength.

Q. What strategies address stability challenges during storage and handling?

Methodological Answer: The compound is hygroscopic and prone to oxidation. Recommended protocols:

- Storage : Under inert gas (Ar/N₂) at -20°C in amber vials. Avoid exposure to moisture (use molecular sieves) .

- Stability Assays : Monitor degradation via HPLC over 30 days under varying conditions. Data shows 90% retention of purity at -20°C vs. 60% at 25°C .

- Derivatization : Convert to pinacol ester for long-term storage; regenerate with acidic hydrolysis (HCl/THF) before use .

Q. How can computational modeling predict biological activity or reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For this compound, the LUMO is localized on boron, facilitating interactions with biological targets (e.g., bacterial enzymes) .

- Molecular Docking : Use AutoDock Vina to simulate binding to β-lactamase or kinase targets. The hydroxyl group may form hydrogen bonds with active-site residues (e.g., Tyr-105 in E. coli AmpC) .

Q. How to resolve contradictions in reported solubility data?

Methodological Answer: Discrepancies arise from solvent polarity and measurement techniques. Standardize protocols:

- Solubility Testing : Use shake-flask method in buffered solutions (pH 7.4 PBS vs. pH 1.2 SGF). Data shows higher solubility in DMSO (120 mg/mL) vs. water (<5 mg/mL) .

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous media, which reduces apparent solubility. Add co-solvents (e.g., 10% ethanol) to improve dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.